![molecular formula C19H20ClNOS B374746 N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374746.png)
N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine is a synthetic organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound’s unique structure, featuring a thioxanthene core with various functional groups, makes it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine and Methoxy Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Ylidene Group: This step involves the formation of a double bond between the thioxanthene core and the propan-1-amine moiety.
N,N-Dimethylation: The final step involves the methylation of the amine group using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.
Reduction: Reduction reactions can target the double bond in the ylidene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of saturated amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of thioxanthenes are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, thioxanthenes are known for their antipsychotic properties. This compound could be investigated for similar therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action for compounds like N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine typically involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The exact pathways would depend on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another thioxanthene derivative with antipsychotic properties.
Flupentixol: Known for its use in the treatment of schizophrenia.
Thiothixene: Used as an antipsychotic agent.
Uniqueness
What sets N-[3-(2-chloro-4-methoxy-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine apart is its specific substitution pattern and the presence of the ylidene group, which might confer unique biological activities or chemical reactivity.
特性
分子式 |
C19H20ClNOS |
|---|---|
分子量 |
345.9g/mol |
IUPAC名 |
(3Z)-3-(2-chloro-4-methoxythioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H20ClNOS/c1-21(2)10-6-8-14-15-7-4-5-9-18(15)23-19-16(14)11-13(20)12-17(19)22-3/h4-5,7-9,11-12H,6,10H2,1-3H3/b14-8- |
InChIキー |
KXECCBGQPJGJGD-ZSOIEALJSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3OC)Cl |
異性体SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3OC)Cl |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-4-(dimethylamino)butanenitrile](/img/structure/B374663.png)
![1-[3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl]-4-methylpiperazine](/img/structure/B374665.png)
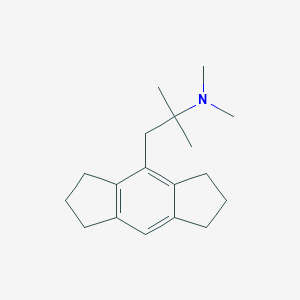
![2-{4-[3-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)propyl]-1-piperazinyl}ethanol](/img/structure/B374668.png)
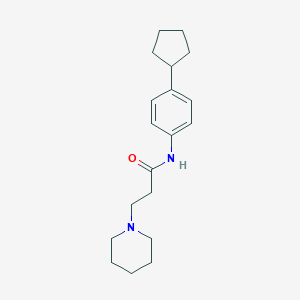

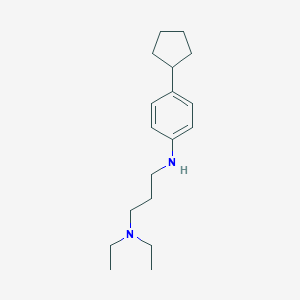
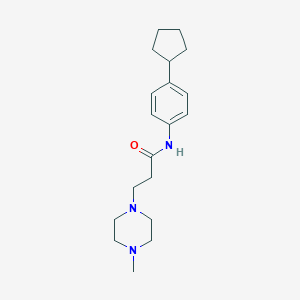
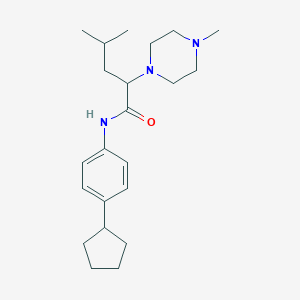
![1-(7-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374679.png)
![N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B374682.png)
![1-(8-Ethoxy-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374683.png)
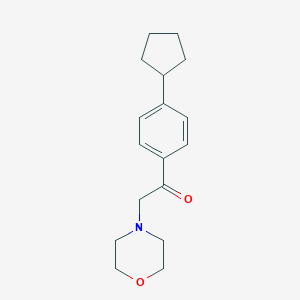
![1-[4-(4-Cyclopentylphenyl)-1-piperazinyl]-2-butanol](/img/structure/B374685.png)
